molecular formula C7H16N4O2 B1392908 Piperazine-1-carboxamidinium acetate CAS No. 60729-88-6

Piperazine-1-carboxamidinium acetate

Cat. No.: B1392908
CAS No.: 60729-88-6
M. Wt: 188.23 g/mol
InChI Key: OLKUFAWUQDSWPN-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

The systematic identification of piperazine-1-carboxamidinium acetate begins with its official Chemical Abstracts Service designation 60729-88-6, which serves as the primary identifier for this compound in chemical databases and regulatory documentation. The International Union of Pure and Applied Chemistry name for this compound is documented as "acetic acid; piperazine-1-carboximidamide," reflecting the salt formation between the carboxamidine functional group and acetic acid. Alternative nomenclature includes "1-piperazinecarboximidamide acetate" and "piperazine-1-carboxamidine acetate," with these variations appearing consistently across multiple chemical suppliers and databases.

The molecular formula C7H16N4O2 indicates the presence of seven carbon atoms, sixteen hydrogen atoms, four nitrogen atoms, and two oxygen atoms, creating a molecular weight of precisely 188.23 grams per mole. The compound's MDL number MFCD10568300 provides an additional standardized identifier for database searches and chemical inventory management. The Simplified Molecular Input Line Entry System representation "CC(=O)O.NC(=N)N1CCNCC1" clearly delineates the structural components, showing the acetate moiety connected to the piperazine-carboxamidine core structure.

Chemical Identifier Value
Chemical Abstracts Service Number 60729-88-6
International Union of Pure and Applied Chemistry Name acetic acid; piperazine-1-carboximidamide
Molecular Formula C7H16N4O2
Molecular Weight 188.23 g/mol
MDL Number MFCD10568300
PubChem Compound Identifier 50998923

Properties

IUPAC Name

acetic acid;piperazine-1-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N4.C2H4O2/c6-5(7)9-3-1-8-2-4-9;1-2(3)4/h8H,1-4H2,(H3,6,7);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKUFAWUQDSWPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1CN(CCN1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Piperazine-1-carboxamidinium acetate is a complex compound with a variety of potential targets. Piperazine derivatives have been known to interact with various receptors and proteins, such as gaba receptors and sigma receptors.

Biochemical Analysis

Biochemical Properties

Piperazine-1-carboxamidinium acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with GABA receptors, which are crucial for neurotransmission . The nature of these interactions involves binding to the receptor sites, leading to hyperpolarization of nerve endings and resulting in flaccid paralysis of certain parasites . This interaction highlights its potential use in antiparasitic treatments.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and cytochrome c, which are key players in the intrinsic mitochondrial signaling pathway . This apoptotic effect is crucial for its potential use as an anticancer agent.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a GABA receptor agonist, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings . This results in the paralysis of parasites, making it effective in treating parasitic infections. Additionally, it inhibits acetylcholinesterase, an enzyme involved in neurotransmission, further contributing to its antiparasitic properties .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it can induce apoptosis in cancer cells over a prolonged period, with increased activities of caspase-3 and -9 observed . These temporal effects highlight its potential for sustained therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it is well-tolerated and effective in treating parasitic infections. At higher doses, it can cause toxic or adverse effects, such as neurotoxicity and gastrointestinal disturbances . The threshold effects observed in these studies are crucial for determining safe and effective dosage levels for therapeutic use.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it inhibits the metabolism of succinic acid in ascarids, disrupting their energy management . This inhibition is a key aspect of its antiparasitic mechanism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. It is known to be freely soluble in water, which facilitates its distribution in biological systems . The compound’s localization and accumulation are influenced by its interactions with cellular transport mechanisms.

Subcellular Localization

This compound’s subcellular localization is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. For example, its association with the plasma membrane is essential for its role in modulating cell signaling pathways . This localization ensures that the compound exerts its effects in the appropriate cellular context.

Biological Activity

Piperazine-1-carboxamidinium acetate is a compound that has garnered attention in various fields of biological research due to its diverse pharmacological activities. This article explores its biological activity, focusing on antifungal, antibacterial, antitumor, and other relevant effects, supported by data tables and case studies.

Overview of Biological Activity

Piperazine derivatives, including this compound, exhibit a wide range of biological activities. Research highlights their potential as antifungal agents, with significant efficacy against various strains of fungi, as well as their role in cancer therapy through cytotoxic effects on tumor cells.

Antifungal Activity

Mechanism of Action:
this compound has been shown to induce the accumulation of reactive oxygen species (ROS) in fungal cells, leading to cell death. Studies indicate that compounds with larger substituents on the phenyl group enhance this ROS accumulation and subsequent fungicidal activity against Candida albicans .

Efficacy Data:
The following table summarizes the antifungal activity of this compound derivatives:

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Mode of Action
This compoundCandida albicans1 µMROS accumulation
Piperazine-1-carboxamidine derivativeCandida albicans0.5 µMROS accumulation

Antibacterial Activity

Piperazine derivatives are also recognized for their antibacterial properties. Research has demonstrated that these compounds can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli.

Research Findings:
A study evaluated the antibacterial efficacy of piperazine derivatives against several bacterial strains. The results indicated varying degrees of inhibition based on structural modifications:

CompoundTarget BacteriaMIC (µg/mL)
This compoundStaphylococcus aureus10
This compoundEscherichia coli15

Antitumor Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis and inhibit cell proliferation.

Case Studies:

  • Study on Cancer Cell Lines:
    In a study involving HT-29 and HepG2 cancer cell lines, piperazine derivatives demonstrated IC50 values indicating potent antiproliferative activity:
    • HT-29: IC50 = 9.82 µM
    • HepG2: IC50 = 18.97 µM
  • Mechanism of Action:
    The mechanism involves cell cycle arrest at the G0/G1 phase and induction of apoptosis through intrinsic pathways .

Scientific Research Applications

Medicinal Chemistry

Antifungal Activity

Piperazine-1-carboxamidinium acetate has been investigated for its antifungal properties. A study screened a library of compounds, including piperazine derivatives, for their ability to induce reactive oxygen species (ROS) accumulation in Candida albicans. The results indicated that certain piperazine-1-carboxamidine analogues exhibited potent fungicidal activity linked to ROS accumulation, suggesting potential therapeutic applications in treating fungal infections .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies revealed that modifications to the piperazine ring and side chains significantly influence the compound's antifungal efficacy. For instance, larger substituents on specific positions of the phenyl group enhanced ROS production and antifungal activity .

Material Science

Nanomaterials and Mesoporous Structures

This compound is also being explored for its role in the synthesis of mesoporous materials. These materials are essential in various applications, including catalysis and drug delivery systems. The compound's ability to form stable complexes with metals enhances its utility in creating nanostructured materials with tailored properties .

OLED Applications

In the field of organic light-emitting diodes (OLEDs), piperazine derivatives have been utilized as dopants or host materials. Their unique electronic properties can improve the efficiency and stability of OLED devices, making them promising candidates for next-generation display technologies .

Biological Studies

Cellular Mechanisms

Research involving piperazine derivatives has elucidated their mechanisms of action at the cellular level. For example, studies have shown that these compounds can modulate cellular pathways related to oxidative stress, providing insights into their potential use as therapeutic agents against various diseases associated with oxidative damage .

Case Studies

StudyFocusFindings
Antifungal ActivityThis compound induces ROS accumulation in Candida albicans, demonstrating potent antifungal effects.
Material ScienceExplored as a precursor for mesoporous materials; enhances catalytic properties when complexed with metals.
OLED DevelopmentUsed as a dopant in OLEDs, improving device efficiency and longevity.

Comparison with Similar Compounds

Table 1: Structural and Solubility Comparison

Compound Name Substituents/R-Groups Molecular Weight Solubility (LogS) Key Features Reference
This compound Carboxamidinium, acetate counterion ~207.2* High (predicted) Ionic, high aqueous solubility
(2E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one Phenyl, propenone, methoxyphenyl ~353.4 Moderate Extended conjugation, moderate LogS
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide 4-Chlorophenyl, ethyl ~283.8 Low to moderate Chair conformation, halogenated
N-(2,6-dimethylphenyl)-2-piperazinylacetamide (Ranolazine-related) Dimethylphenyl, acetamide ~273.4 Moderate Bioactive, clinical relevance

*Calculated based on molecular formula (C₆H₁₃N₃·C₂H₃O₂).

Key Observations:

  • Solubility: this compound exhibits higher predicted solubility compared to halogenated (e.g., N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide) and aromatic analogs due to its ionic nature .
  • Conformational Flexibility: The chair conformation of the piperazine ring in N-(4-chlorophenyl)-4-ethylpiperazine-1-carboxamide may enhance binding to hydrophobic targets, whereas the carboxamidinium group in the target compound favors polar interactions .

Table 2: Bioactivity and Toxicity Comparison

Compound Name Biological Activity (IC₅₀/EC₅₀) Cytotoxicity (CC₅₀) Drug-Likeness (SwissADME) Reference
This compound Not reported Not reported High GI permeability*
(2E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one Anti-Trypanosoma cruzi: 5.2 µM >50 µM (L929 cells) Optimal Lipinski compliance
N-(2,6-dimethylphenyl)-2-piperazinylacetamide Anti-arrhythmic (clinical use) Low (therapeutic index) High bioavailability

*Predicted based on structural analogs .

Key Observations:

  • Anti-Parasitic Activity: Compounds like (2E)-3-(4-hydroxy-3-methoxyphenyl)-1-(4-phenylpiperazin-1-yl)prop-2-en-1-one show potent activity against Trypanosoma cruzi but exhibit cytotoxicity at higher concentrations, limiting their therapeutic window .
  • Clinical Relevance: Ranolazine-related compounds (e.g., N-(2,6-dimethylphenyl)-2-piperazinylacetamide) demonstrate established efficacy in cardiovascular diseases, highlighting the importance of substituent selection for target specificity .

Electronic and Conformational Properties

  • In contrast, propenone-containing analogs () exhibit extended π-conjugation, favoring charge-transfer interactions .
  • Dipole Moments: Substituted phenyl groups (e.g., 4-chlorophenyl in ) increase dipole moments, influencing membrane permeability and binding affinity .

Preparation Methods

Chemoselective Mono-Substitution of Piperazine

Piperazine’s two equivalent nitrogen atoms pose challenges for selective monosubstitution. A simplified protocol involves protonating piperazine to form piperazine-1-ium cation in acetic acid, which reacts chemoselectively with electrophiles like carboxamidine derivatives.
Key steps :

  • Protonation : Piperazine is dissolved in acetic acid, forming piperazine-1-ium acetate.
  • Electrophilic substitution : The cation reacts with carboxamidine chloride (or analogous electrophiles) at 50–60°C for 3–4 hours.
  • Isolation : The product precipitates as the acetate salt upon cooling.

This method avoids disubstitution by leveraging the reduced nucleophilicity of the protonated nitrogen.

Detailed Methodologies and Optimization

Solid-Phase Synthesis with Resin-Supported Catalysts

A catalytic approach using weakly acidic cation-exchange resins (e.g., Dowex 50W) loaded with Cu⁺, Cu²⁺, or Al³⁺ enhances reaction efficiency:

Parameter Traditional Method Resin-Supported Catalysis
Reaction Time 6–8 hours 2–3 hours
Yield 70–75% 82–95%
Catalyst Recovery Not applicable >90%

Procedure :

  • Piperazine-1-ium acetate is adsorbed onto the resin.
  • Carboxamidine chloride is added, and the mixture is stirred at 60°C.
  • The catalyst is filtered and reused, while the product is crystallized from the filtrate.

Reduction of Piperazine-2-One Intermediates

An alternative route involves synthesizing 3,4-dehydro-piperazine-2-one intermediates, followed by reduction:

  • Intermediate formation : React ethylenediamine with methyl benzoylformate in toluene/acetic acid (60–65°C, 6 hours, 69.6% yield).
  • Reduction : Treat the intermediate with LiAlH₄ in THF (50–55°C, 3 hours) to yield the piperazine core.
  • Carboxamidinium incorporation : Quaternize the product with cyanamide or urea derivatives in acetic acid.

Critical Reaction Parameters

A. Solvent and Temperature Effects

  • Acetic acid serves dual roles: solvent and counterion source for the acetate salt.
  • Reactions above 60°C risk disubstitution, while temperatures below 50°C prolong reaction times.

B. Electrophile Selection

Carboxamidine precursors with electron-withdrawing groups (e.g., nitro, sulfonyl) improve reaction rates and yields.

Analytical and Characterization Data

A. Purity and Yield Optimization

  • HPLC analysis : >98% purity achieved via recrystallization from ethanol/water.
  • Yield drivers :
    • Excess electrophile (1.2–1.5 equiv) minimizes unreacted starting material.
    • Slow addition of LiAlH₄ prevents over-reduction.

B. Spectroscopic Confirmation

  • ¹H NMR : Singlet at δ 3.2–3.5 ppm (piperazine CH₂), δ 7.9 ppm (carboxamidine NH₂).
  • IR : Strong absorption at 1650–1670 cm⁻¹ (C=N stretch).

Industrial-Scale Considerations

A. Cost-Effective Modifications

Recent Advances and Limitations

A. Green Chemistry Approaches

B. Challenges

  • Moisture sensitivity : Carboxamidine intermediates hydrolyze readily, demanding anhydrous conditions.
  • Regioselectivity : Competing N1 vs. N4 substitution remains a hurdle in non-catalytic methods.

Q & A

Q. How can researchers optimize the synthesis of piperazine-1-carboxamidinium acetate derivatives to improve yield and purity?

Methodological Answer: Synthesis optimization involves controlling reaction parameters such as temperature (e.g., 0–5°C for exothermic steps), solvent selection (polar aprotic solvents like DMF for nucleophilic substitutions), and stoichiometric ratios of reagents. Multi-step protocols, including carbodiimide-mediated coupling for carboxamidinium formation, should be monitored via thin-layer chromatography (TLC) to track intermediates. Purification via recrystallization or column chromatography using silica gel (ethyl acetate/hexane gradients) enhances purity .

Q. What analytical techniques are critical for confirming the structural integrity of this compound analogs?

Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies proton environments and carbon frameworks, while High-Performance Liquid Chromatography (HPLC) with UV detection quantifies purity (>95% threshold). Mass spectrometry (ESI-MS) confirms molecular weight, and Fourier-Transform Infrared (FTIR) spectroscopy verifies functional groups (e.g., carboxamidinium C=O stretch at ~1650 cm⁻¹) .

Q. How does the substitution pattern on the piperazine ring influence biological activity in structure-activity relationship (SAR) studies?

Methodological Answer: Electron-withdrawing groups (e.g., -Cl, -F) at the 4-position of the phenyl substituent enhance receptor binding affinity in vitro, as shown in comparative IC₅₀ assays. Hydrophobic substituents (e.g., benzyl groups) improve membrane permeability, validated via Caco-2 cell monolayer assays. Systematic SAR requires synthesizing derivatives with incremental modifications and testing against relevant biological targets (e.g., kinase inhibition assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of piperazine-1-carboxamidinium derivatives across studies?

Methodological Answer: Discrepancies may arise from assay variability (e.g., ATP concentration in kinase assays) or impurity-driven off-target effects. Cross-validate findings using orthogonal assays (e.g., SPR for binding kinetics vs. cell-based functional assays). Re-synthesize compounds under standardized conditions and employ LC-MS to rule out batch-specific impurities .

Q. What computational strategies are effective for predicting the binding mode of this compound derivatives to therapeutic targets?

Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) with homology-modeled targets (e.g., GPCRs) identifies key interactions (e.g., hydrogen bonds with Asp113 in 5-HT receptors). Molecular dynamics simulations (AMBER, GROMACS) assess stability of ligand-receptor complexes over 100-ns trajectories. Validate predictions via site-directed mutagenesis (e.g., alanine scanning) .

Q. What experimental approaches are used to evaluate the hydrolytic stability of the carboxamidinium group under physiological conditions?

Methodological Answer: Conduct stability studies in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C. Monitor degradation via HPLC-UV at 254 nm. Quantify half-life (t₁/₂) and identify degradation products (e.g., piperazine-1-carboxylic acid) using LC-QTOF-MS. Stabilization strategies include prodrug design or steric hindrance via bulky substituents .

Q. How can researchers assess the pharmacokinetic (PK) profile of this compound analogs in preclinical models?

Methodological Answer: Use in vitro microsomal stability assays (human/rat liver microsomes) to estimate metabolic clearance. Determine plasma protein binding via equilibrium dialysis. In vivo PK studies in rodents involve intravenous/oral dosing, with serial blood sampling for LC-MS/MS quantification. Calculate AUC, Cₘₐₓ, and bioavailability (F%) to prioritize candidates .

Q. What chromatographic methods are recommended for detecting trace impurities in this compound batches?

Methodological Answer: Employ UPLC with a C18 column (1.7 µm particles) and gradient elution (0.1% formic acid in water/acetonitrile). Use charged aerosol detection (CAD) for non-UV-absorbing impurities. Compare retention times against spiked standards (e.g., residual solvents, synthetic intermediates). Validate methods per ICH Q2(R1) guidelines .

Q. How can X-ray crystallography elucidate the conformational flexibility of the piperazine ring in solid-state structures?

Methodological Answer: Grow single crystals via vapor diffusion (e.g., methanol/water). Collect diffraction data (Cu-Kα radiation, 100 K) and solve structures using SHELX. Analyze piperazine ring puckering (Cremer-Pople parameters) and hydrogen-bonding networks (e.g., N–H···O interactions with acetate counterions). Compare with DFT-optimized gas-phase geometries .

Q. What strategies address divergent SAR outcomes between in vitro enzyme inhibition and cellular efficacy assays?

Methodological Answer: Discrepancies may stem from off-target effects or poor cellular uptake. Use thermal shift assays (TSA) to confirm target engagement in cells. Perform chemical proteomics (e.g., affinity pulldowns with biotinylated probes) to identify interacting proteins. Optimize logP (2–3.5) via substituent modification to enhance membrane permeability .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Piperazine-1-carboxamidinium acetate
Reactant of Route 2
Piperazine-1-carboxamidinium acetate

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